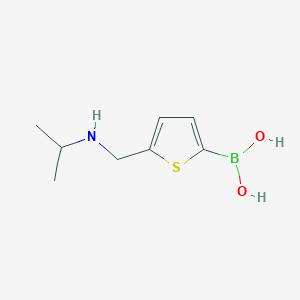
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with an isopropylaminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Isopropylaminomethyl Group: This step involves the alkylation of the thiophene ring with an isopropylaminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues in their active sites . The thiophene ring can interact with various biological targets through π-π stacking and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiopheneboronic acid and 3-thiopheneboronic acid share structural similarities with (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid.
Boronic Acid Derivatives: Compounds like phenylboronic acid and benzylboronic acid also contain the boronic acid functional group.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the isopropylaminomethyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other boronic acid and thiophene derivatives .
特性
分子式 |
C8H14BNO2S |
|---|---|
分子量 |
199.08 g/mol |
IUPAC名 |
[5-[(propan-2-ylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-6(2)10-5-7-3-4-8(13-7)9(11)12/h3-4,6,10-12H,5H2,1-2H3 |
InChIキー |
MERXUBYQMYAGOH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CNC(C)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(hexahydro-1H-1-azepinyl)ethyl]piperidine](/img/structure/B8505773.png)
![4-[(2-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B8505781.png)
![9-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B8505782.png)
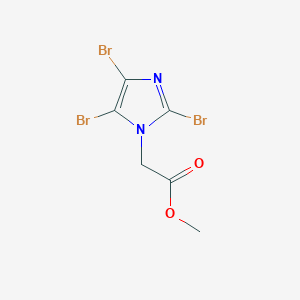
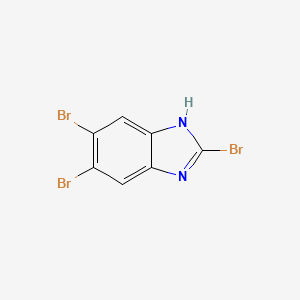
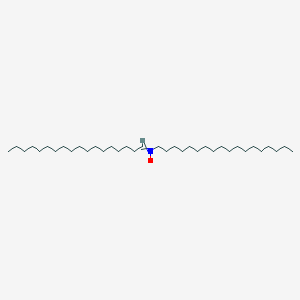
![(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8505812.png)
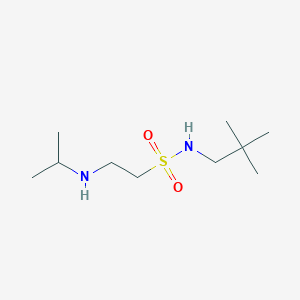
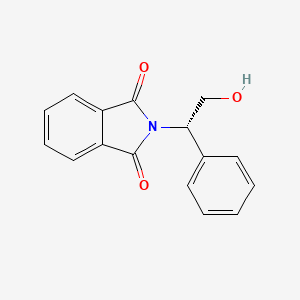
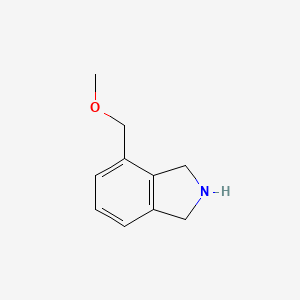
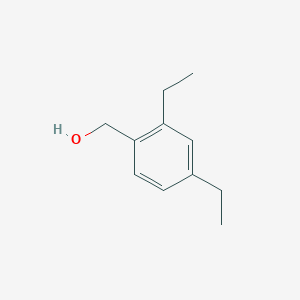

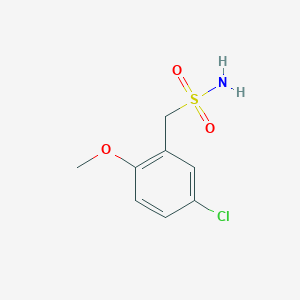
![3-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8505867.png)
